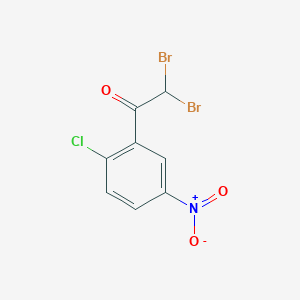
2,2-Dibromo-1-(2-chloro-5-nitrophenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dibromo-1-(2-chloro-5-nitrophenyl)ethanone is an organic compound with the molecular formula C8H4Br2ClNO3 and a molecular weight of 357.38 g/mol . It is a halogenated derivative of ketones and quinones, characterized by the presence of bromine, chlorine, and nitro groups attached to a phenyl ring .
准备方法
The synthesis of 2,2-Dibromo-1-(2-chloro-5-nitrophenyl)ethanone typically involves the bromination of 2-chloro-5-nitrophenylacetone. One common method includes the reaction of dioxane dibromide with 4-chloro-3-hydroxyacetophenone in a dioxane-ethyl ether mixture at room temperature, yielding the desired product with an 84% yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
化学反应分析
2,2-Dibromo-1-(2-chloro-5-nitrophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include sodium borohydride for reduction and bromine for substitution . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2,2-Dibromo-1-(2-chloro-5-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
作用机制
The mechanism of action of 2,2-Dibromo-1-(2-chloro-5-nitrophenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .
相似化合物的比较
2,2-Dibromo-1-(2-chloro-5-nitrophenyl)ethanone can be compared with other halogenated ketones and quinones, such as:
- 2,2-Dibromo-1-(4-nitrophenyl)ethanone
- 2,2-Dibromo-1-(3-nitrophenyl)ethanone
- 2,2-Dibromo-1-(2-methylphenyl)ethanone
These compounds share similar structural features but differ in the position and type of substituents on the phenyl ring . The unique combination of bromine, chlorine, and nitro groups in this compound contributes to its distinct chemical and biological properties.
属性
CAS 编号 |
35928-49-5 |
|---|---|
分子式 |
C8H4Br2ClNO3 |
分子量 |
357.38 g/mol |
IUPAC 名称 |
2,2-dibromo-1-(2-chloro-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2ClNO3/c9-8(10)7(13)5-3-4(12(14)15)1-2-6(5)11/h1-3,8H |
InChI 键 |
HDSJDRXBXCGVGK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)C(Br)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















